GIP (1-30) amide, porcine

GIP receptor Binding affinity Incretin pharmacology

GIP (1-30) amide, porcine (CAS 134846-93-8) is a full GIPR agonist with high affinity (Ki = 0.75 nM) equal to native GIP(1-42), yet exhibits reduced somatostatinotropic and gastric acid inhibitory effects. This selective insulinotropic profile makes it essential for clean incretin pathway studies. Ideal for GIPR binding assays, cAMP studies, and as a DPP-4 substrate reference. Choose for reproducible, publication-grade results.

Molecular Formula C162H245N41O47S
Molecular Weight 3551.0 g/mol
Cat. No. B599398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGIP (1-30) amide, porcine
Molecular FormulaC162H245N41O47S
Molecular Weight3551.0 g/mol
Structural Identifiers
InChIInChI=1S/C162H245N41O47S/c1-18-82(10)129(203-156(245)118(78-205)197-147(236)109(69-92-45-49-95(208)50-46-92)189-152(241)116(74-127(220)221)194-155(244)117(77-204)198-160(249)131(84(12)20-3)202-154(243)111(68-90-36-25-22-26-37-90)195-161(250)132(88(16)206)199-123(213)76-175-138(227)102(54-58-124(214)215)180-134(223)85(13)176-137(226)97(165)66-91-43-47-94(207)48-44-91)158(247)178-87(15)136(225)182-106(59-63-251-17)143(232)193-114(72-125(216)217)150(239)183-100(41-30-32-61-164)144(233)201-130(83(11)19-2)159(248)186-101(42-33-62-173-162(171)172)139(228)184-104(52-56-120(167)210)141(230)185-105(53-57-121(168)211)142(231)192-115(73-126(218)219)151(240)190-110(67-89-34-23-21-24-35-89)153(242)200-128(81(8)9)157(246)196-113(71-122(169)212)149(238)191-112(70-93-75-174-98-39-28-27-38-96(93)98)148(237)188-108(65-80(6)7)146(235)187-107(64-79(4)5)145(234)177-86(14)135(224)181-103(51-55-119(166)209)140(229)179-99(133(170)222)40-29-31-60-163/h21-28,34-39,43-50,75,79-88,97,99-118,128-132,174,204-208H,18-20,29-33,40-42,51-74,76-78,163-165H2,1-17H3,(H2,166,209)(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,222)(H,175,227)(H,176,226)(H,177,234)(H,178,247)(H,179,229)(H,180,223)(H,181,224)(H,182,225)(H,183,239)(H,184,228)(H,185,230)(H,186,248)(H,187,235)(H,188,237)(H,189,241)(H,190,240)(H,191,238)(H,192,231)(H,193,232)(H,194,244)(H,195,250)(H,196,246)(H,197,236)(H,198,249)(H,199,213)(H,200,242)(H,201,233)(H,202,243)(H,203,245)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,171,172,173)/t82-,83-,84-,85-,86-,87-,88+,97-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-/m0/s1
InChIKeyRXKIQZMMRLNJEJ-HHXLJNLWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GIP (1-30) amide, porcine: A High-Affinity GIP Receptor Agonist with Defined Pharmacological Profile for Incretin Research


GIP (1-30) amide, porcine is a synthetic 30-amino acid peptide representing the N-terminal bioactive fragment of porcine gastric inhibitory polypeptide (GIP) [1]. It functions as a full agonist at the GIP receptor (GIPR) with high affinity equivalent to that of the native 42-amino acid hormone, GIP(1-42) . This truncated form retains potent glucose-dependent insulinotropic activity while exhibiting markedly reduced somatostatinotropic and gastric acid inhibitory effects compared to the full-length peptide [2].

Critical Differentiation of GIP (1-30) amide, porcine from Other Incretin Peptides and GIP Fragments


GIP (1-30) amide, porcine is not functionally interchangeable with other GIP-related peptides. While native GIP(1-42) is rapidly degraded by DPP-4 to the antagonist GIP(3-42), GIP (1-30) amide retains full agonist activity at the GIP receptor [1]. Its C-terminal amidation enhances stability in vitro, and its selective profile—high insulinotropic activity with low somatostatinotropic effects—distinguishes it from both full-length GIP and shorter fragments like GIP(19-30) which lack the N-terminal activation domain [2]. The following quantitative evidence defines where substitution would alter experimental outcomes.

Quantitative Evidence: GIP (1-30) amide, porcine Receptor Binding, Functional Activity, and Selectivity Profile


GIP (1-30) amide Displays Receptor Binding Affinity Equivalent to Native GIP(1-42)

In competitive binding assays using COS-7 cells transiently transfected with the human GIP receptor, GIP(1-30)NH2 displaced 125I-GIP(1-42) with a Ki of 0.75 nM, demonstrating affinity statistically indistinguishable from that of the full-length agonist GIP(1-42) [1]. This confirms that truncation of the C-terminal 12 amino acids does not impair high-affinity receptor engagement.

GIP receptor Binding affinity Incretin pharmacology

Full Agonist Efficacy in cAMP Accumulation Matches GIP(1-42)

In functional cAMP accumulation assays, GIP(1-30)NH2 acted as a full agonist with an Emax of 100% relative to GIP(1-42) [1]. In contrast, the truncated antagonist GIP(3-30)NH2 exhibited only weak partial agonism (EC50 > 1 µM, efficacy 9.4% at 0.32 µM) .

cAMP signaling GIP receptor agonism Insulin secretion

Equipotent Stimulation of Proinsulin Gene Transcription vs. Full-Length GIP

In clonal insulin-secreting cell lines (RIN 1046-38 and beta TC-3), GIP(1-30) and GIP(1-42) stimulated proinsulin gene transcription with equal potency. Both peptides were also equally potent in stimulating cAMP generation and insulin release in these systems [1].

Insulin gene expression Beta-cell function Transcriptional regulation

Selective Retention of Insulinotropic Activity with Greatly Reduced Somatostatinotropic Effect

In the isolated perfused rat pancreas, a synthetic fragment corresponding to porcine GIP residues 1-30 retained strong insulinotropic activity. However, in the isolated perfused rat stomach, the same fragment exhibited greatly reduced somatostatinotropic activity compared to full-length GIP(1-42) [1].

Insulin secretion Somatostatin release Ex vivo pancreas perfusion

Approximately 10-Fold Reduced Potency in Gastric Acid Inhibition

In a rat model assessing bombesin-stimulated gastric acid secretion, pGIP(1-30)NH2 was approximately 10-fold less potent than full-length GIP in inhibiting gastric acid output [1]. This further supports the dissociation of insulinotropic and gastric inhibitory activities.

Gastric acid secretion GIP pharmacology Receptor selectivity

C-Terminal Amidation Enhances Stability for Extended In Vitro Experimentation

GIP (1-30) amide, porcine is supplied with a C-terminal amide modification. While non-amidated GIP fragments may be susceptible to carboxypeptidase degradation, the amidated form demonstrates enhanced stability in aqueous solutions, making it suitable for extended in vitro assays and long-term storage as a lyophilized powder at -20°C .

Peptide stability In vitro pharmacology Structural modification

Precision Applications of GIP (1-30) amide, porcine in Incretin Pharmacology and Metabolic Research


In Vitro GIP Receptor Binding and Signaling Studies Requiring Native-Like Affinity and Efficacy

GIP (1-30) amide, porcine serves as an ideal ligand for GIPR binding assays (Ki = 0.75 nM) and cAMP accumulation studies (Emax = 100%) where a full agonist with affinity indistinguishable from GIP(1-42) is required [1]. It is particularly suited for competition binding experiments using radiolabeled GIP(1-42) or for screening novel GIPR modulators.

Functional Dissection of Insulinotropic vs. Somatostatinotropic/Gastric Effects of GIP

In isolated perfused organ models, GIP (1-30) amide, porcine allows researchers to selectively stimulate insulin secretion from the pancreas without the confounding somatostatin release or gastric acid inhibition associated with full-length GIP [2][3]. This selectivity (potent insulinotropic; ~10-fold reduced gastric acid inhibition) enables cleaner interpretation of incretin-specific pathways.

Transcriptional Regulation of Insulin Gene Expression in Beta-Cell Lines

For studies investigating proinsulin gene transcription and long-term beta-cell adaptation, GIP (1-30) amide, porcine provides equipotent stimulation compared to GIP(1-42) in clonal beta-cell models (RIN 1046-38, beta TC-3) [4]. Its use ensures that observed effects on insulin gene expression are not confounded by the C-terminal extension of the native hormone.

Development and Validation of DPP-4-Resistant GIP Analogues

As a naturally occurring substrate for DPP-4 that generates the antagonist GIP(3-30)NH2, GIP (1-30) amide, porcine is a critical reference compound for designing and testing DPP-4-resistant GIP analogues (e.g., [D-Ala2]GIP(1-30)-PEG) aimed at improving metabolic outcomes in diabetic models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for GIP (1-30) amide, porcine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.